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(4-Chloro-phenyl)-morpholin-4-yl-acetic acid

Fragment-based drug discovery X-ray crystallography Protein–protein interaction

Researchers optimizing Aar2/RNaseH protein-protein interaction inhibitors often lack a crystallographically validated starting fragment. (4-Chloro-phenyl)-morpholin-4-yl-acetic acid (CAS 876715-47-8) addresses this gap, offering an atomic-resolution binding mode (PDB 7FL7, 1.72 Å) to accelerate rational design. - Fragment-compliant scaffold (MW 255.70, XLogP3 -0.5) enabling efficient hit-to-lead progression. - Three orthogonal diversification handles (carboxylic acid, morpholine nitrogen, para-chloro cross-coupling) for library synthesis without additional purification. - Commercial availability in ≥95% purity from multiple vetted suppliers ensures rapid procurement and direct use in array synthesis.

Molecular Formula C12H14ClNO3
Molecular Weight 255.7 g/mol
CAS No. 876715-47-8
Cat. No. B1308966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-phenyl)-morpholin-4-yl-acetic acid
CAS876715-47-8
Molecular FormulaC12H14ClNO3
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16)
InChIKeyJPMCHPNNLFZQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-phenyl)-morpholin-4-yl-acetic acid: Dual-Pharmacophore Fragment


(4-Chloro-phenyl)-morpholin-4-yl-acetic acid (CAS 876715-47-8, molecular formula C₁₂H₁₄ClNO₃, MW 255.70) is a racemic α-substituted phenylacetic acid derivative that combines a para-chlorophenyl hydrophobic moiety with a morpholine hydrogen-bond acceptor within a single fragment-sized scaffold [1]. The compound contains one chiral center (undefined stereochemistry in commercial racemic material) and exhibits a computed XLogP3 of -0.5 and a topological polar surface area (TPSA) of 49.8 Ų, placing it within oral bioavailability chemical space per Lipinski and Veber rules [2]. Its (R)-enantiomer has been co-crystallized with the Aar2/RNaseH protein–protein complex (PDB 7FL7) as part of the F2X-Universal Fragment Library, demonstrating specific macromolecular recognition [3].

Why Individual Fragments Are Insufficient


Attempting to substitute (4-Chloro-phenyl)-morpholin-4-yl-acetic acid with its constituent pharmacophoric halves introduces both physicochemical and target-engagement liabilities. 4-Chlorophenylacetic acid (pKa 4.19, logP 2.12) lacks the tertiary amine of the morpholine ring, resulting in a fundamentally different charge state at physiological pH and the absence of key hydrogen-bond acceptor capacity . Conversely, morpholin-4-yl-acetic acid (pKa 2.25 predicted) lacks the halogenated aryl ring, eliminating both the hydrophobic driving force for occupancy in lipophilic protein pockets and the potential for halogen bonding (C–Cl···O interactions) observed in the 7FL7 co-crystal structure . The intact scaffold is the minimal pharmacophore required to recapitulate the crystallographically validated binding mode at the Aar2/RNaseH interface; substituting individual fragments abolishes the cooperative binding contributions that underpin this recognition event [1].

Differentiation vs. Physicochemical and Biological Comparators


Crystallographic Target Engagement vs. Precursors

The (R)-enantiomer of (4-Chloro-phenyl)-morpholin-4-yl-acetic acid (ligand code VIX; fragment P05A01) was identified as a hit in a large-scale crystallographic fragment screen of the >1000-compound F2X-Universal Library against the Aar2/RNaseH protein–protein complex, yielding a 1.72 Å resolution co-crystal structure deposited as PDB 7FL7 [1]. In contrast, neither 4-chlorophenylacetic acid nor morpholin-4-yl-acetic acid was reported among the 269 hits from this screen, indicating that neither fragment-sized precursor possesses sufficient affinity to produce a crystallographically detectable binding event under identical screening conditions [1]. This experimentally validated structural engagement provides a defined starting point for structure-guided optimization.

Fragment-based drug discovery X-ray crystallography Protein–protein interaction Splicing

Ionization State vs. 4-Chlorophenylacetic Acid

The presence of the morpholine tertiary amine (pKa ~6–8 for morpholine derivatives) alters the ionization profile of (4-Chloro-phenyl)-morpholin-4-yl-acetic acid compared to 4-chlorophenylacetic acid (pKa 4.19, measured at 25°C) . At physiological pH 7.4, 4-chlorophenylacetic acid exists predominantly as the carboxylate anion (>99.9% ionized), whereas the target compound possesses both a carboxylate anion and a partially protonated morpholine nitrogen, yielding a zwitterionic or net-neutral microspecies distribution that may enhance membrane permeability and reduce non-specific ionic interactions [1]. This distinction is critical for cell-based assay performance and ADME property optimization.

Physicochemical profiling pKa Drug-likeness Ionization state

Lipophilicity vs. 4-Chlorophenylacetic Acid

The introduction of the morpholine ring dramatically reduces computed lipophilicity from logP 2.12 (4-chlorophenylacetic acid) to XLogP3 -0.5 for (4-Chloro-phenyl)-morpholin-4-yl-acetic acid, a ΔlogP of approximately 2.6 log units [1]. This decrease moves the scaffold from a relatively lipophilic space (associated with higher promiscuity risk) into a more polar, fragment-optimal range, consistent with the 'rule of three' guidelines for fragment libraries (logP ≤ 3) [1]. The lower lipophilicity correlates with improved aqueous solubility and reduced likelihood of non-specific hydrophobic aggregation in biochemical assays.

Lipophilicity logP ADME Fragment physicochemical properties

Para- vs. Ortho-Chloro Positional Isomerism

The para-chloro substitution in (4-Chloro-phenyl)-morpholin-4-yl-acetic acid vs. the ortho-chloro isomer (CAS 939756-67-9) may critically influence molecular recognition. In the 7FL7 co-crystal structure, the para-chlorine atom participates in a halogen-bond interaction with the protein backbone, a geometry that would be sterically incompatible with an ortho-chloro substituent, which would project the chlorine atom in a divergent direction relative to the binding pocket [1]. While direct comparative affinity data for the two positional isomers at Aar2/RNaseH are not yet reported, the crystallographic binding pose provides structural evidence that the para-substitution geometry is specifically required for the observed interaction. Procurement of the ortho isomer would therefore represent a chemically distinct starting point with an unvalidated binding mode.

Positional isomer Structure–activity relationship Halogen bonding Binding mode

Research and Procurement Applications


Fragment-Based Lead Discovery for Splicing

Use (4-Chloro-phenyl)-morpholin-4-yl-acetic acid as a validated starting fragment for structure-guided optimization of Aar2/RNaseH protein–protein interaction inhibitors. The 1.72 Å co-crystal structure (PDB 7FL7) provides atomic-resolution binding mode information, enabling rational elaboration of the morpholine and 4-chlorophenyl vectors to improve affinity and selectivity [1]. The scaffold's compliance with fragment rule-of-three parameters (MW 255.70, XLogP3 -0.5) supports efficient hit-to-lead progression with favorable physicochemical trajectories.

Ionization-State Comparator Library

Incorporate this compound into a curated panel for evaluating how dual-ionizable scaffolds (carboxylic acid + tertiary amine) influence cell permeability, solubility, and non-specific binding relative to single-ionizable controls such as 4-chlorophenylacetic acid (pKa 4.19, exclusively anionic at pH 7.4) [1]. The zwitterionic character at physiological pH provides a distinct chemical probe for deconvoluting ionization effects in cellular phenotypic screens.

Halogen-Bond Probe for Structural Biology

Utilize the para-chlorophenyl group as a halogen-bond donor probe in co-crystallization or soaking experiments. The C–Cl···O interaction geometry observed in PDB 7FL7 offers a well-defined experimental reference point for calibrating halogen-bond scoring functions in molecular docking software and for training machine-learning models that predict halogen-bond contributions to protein–ligand affinity [1].

Scaffold for Parallel Library Synthesis

Procure this scaffold for parallel library synthesis, leveraging three chemically distinct derivatization handles: (i) the carboxylic acid for amide coupling, (ii) the morpholine nitrogen for N-alkylation or N-arylation, and (iii) the para-chloro substituent for cross-coupling reactions (Suzuki, Buchwald–Hartwig). The commercial availability in 95% purity from Enamine and other suppliers enables direct use in array synthesis without additional purification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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